4-(4-Methoxyphenyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-12(5-7-13)11-3-2-9-14-10-8-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVYQYUDRXISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Azepane and Analogs
Established Synthetic Strategies for Azepane Ring Construction
The asymmetric synthesis of substituted azepanes, especially with control over multiple stereocenters, has been a challenging area in synthetic chemistry. nih.gov Recent advancements have provided robust methodologies for the diastereo- and enantioselective synthesis of these complex structures.
Diastereoselective Approaches to Substituted Azepanesnih.govacs.org
Highly diastereoselective methods are crucial for controlling the relative stereochemistry of multiple substituents on the azepane ring. One powerful strategy involves a lithiation-conjugate addition sequence. nih.gov
A key methodology for the asymmetric synthesis of polysubstituted azepanes involves the conjugate addition of a lithiated N-Boc-2,3-substituted allylamine (B125299) to a β-aryl α,β-unsaturated ester. nih.govacs.org This approach allows for the highly diastereoselective and enantioselective formation of enecarbamates, which are versatile intermediates that can be further elaborated into the desired azepane structures. nih.gov The reaction sequence typically involves hydrolysis, cyclization, and reduction steps following the initial conjugate addition. nih.gov This strategy has been successfully applied to generate both 4,5,6- and 3,4,5,6-substituted azepanes. acs.org
The stereochemical outcome of the conjugate addition proceeds with an inversion of configuration, as confirmed by X-ray crystallography of the products. acs.org Subsequent transformations, including aminolysis, hydrolysis, reduction, and debenzylation, convert the enecarbamate intermediates into the final N-Boc protected azepanes in high yields. nih.gov
To achieve high levels of enantioselectivity, the lithiation step is mediated by the chiral ligand (-)-sparteine (B7772259). nih.gov This readily available alkaloid complexes with the organolithium reagent, creating a chiral environment that directs the deprotonation of the N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines. nih.govprinceton.edu The subsequent conjugate addition to an ester, such as ethyl trans-p-bromocinnamate, proceeds with high diastereo- and enantioenrichment. acs.org
The use of (-)-sparteine is critical for inducing asymmetry and has proven effective in generating highly enantioenriched products that serve as precursors to polysubstituted azepanes. nih.govnih.gov The combination of (-)-sparteine-mediated lithiation with the conjugate addition strategy represents a significant advance in the asymmetric synthesis of these important heterocyclic systems. cancer.gov
Enantioselective Synthesis of 4-Substituted Azepanesnih.govacs.orgnih.gov
Achieving enantioselectivity in the synthesis of 4-substituted azepanes is paramount for accessing specific biologically active enantiomers. Methodologies have been developed that utilize chiral auxiliaries and catalysts, as well as sequences that allow for the selective formation of either enantiomer from a common precursor. nih.govacs.org
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org In the context of azepane synthesis, chiral ligands like (-)-sparteine act as catalysts by creating a chiral environment during the key bond-forming steps. nih.govnih.gov The (-)-sparteine/n-BuLi complex facilitates an asymmetric deprotonation, leading to a chiral organolithium species that then undergoes a stereoselective conjugate addition. nih.gov
The effectiveness of this catalytic approach is demonstrated by the high diastereomeric and enantiomeric ratios observed in the resulting products. acs.org This strategy avoids the need to pre-install a chiral auxiliary on the substrate, offering an efficient route to enantioenriched azepane precursors. nih.gov
The following table summarizes the results of the (-)-sparteine mediated conjugate addition to form enecarbamate precursors for azepanes. acs.org
| R1 | R2 | Product | Yield (%) | dr | er |
| H | H | 1 | 81 | >98:2 | 98:2 |
| CH3 | H | 2 | 80 | >98:2 | 97:3 |
| H | CH3 | 3 | 83 | >98:2 | 99:1 |
Table 1: Diastereo- and enantioselectivity in the (-)-sparteine mediated synthesis of azepane precursors. acs.org
A significant feature of this synthetic methodology is the ability to access the enantiomeric series of the target azepanes. nih.gov This is achieved through an invertive lithiation-stannylation-lithiation sequence, which provides the epimeric N-Boc substituted allyl-lithium intermediate. acs.org This sequence effectively inverts the stereocenter of the organolithium species, leading to the formation of the opposite enantiomer of the conjugate addition adduct. nih.gov
For example, this sequence was used to generate (R,S)-1 , the enantiomer of the adduct typically formed. nih.gov The enantiomeric ratio of this product was determined to be 99:1. acs.org By employing the same subsequent cyclization and reduction steps, this enantiomeric adduct provides access to the corresponding enantiomeric series of 4,5,6- and 3,4,5,6-substituted azepanes. nih.govacs.org This dual approach, providing selective access to either enantiomer, highlights the versatility and power of the lithiation-based strategy. nih.gov
Further functionalization of the azepane ring can be achieved, for instance, by substitution of lactam intermediates. The table below shows the diastereoselective substitution of a lactam precursor to introduce further diversity on the azepane core. acs.org
| Electrophile | Product | Yield (%) | dr |
| CH3I | (R,S,R,S)-30 | 82 | >98:2 |
| p-BrPhCH2Br | (R,S,R,S)-31 | 81 | >98:2 |
| CH2=CHCH2Br | (R,S,R,S)-32 | 80 | >98:2 |
| PhCH2OCH2Cl | (R,S,R,S)-33 | 76 | >98:2 |
| PhCHO | (S,S,R,S)-34 | 71 | 95:5 |
Table 2: Diastereoselective substitutions of a lactam intermediate in the synthesis of 3,4,5,6-substituted azepanes. acs.org
Ring Expansion Strategies for Azepane Formation
Ring expansion reactions provide a powerful tool for the synthesis of medium-sized rings like azepanes, which can be challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. These strategies often involve the rearrangement of smaller, more readily accessible ring systems.
The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon atom. wikipedia.orglscollege.ac.in This rearrangement has been utilized in the synthesis of azepine and dibenzo[b,f]azepine frameworks. nih.govresearchgate.net For instance, the acid-catalyzed rearrangement of 9-(α-hydroxyalkyl)xanthenes can produce dibenzo[b,f]oxepines, and a similar strategy is applicable to their aza-analogues. nih.gov
A notable example involves the ring expansion of N-arylindoles to synthesize substituted dibenzo[b,f]azepines. nih.gov This transformation proceeds via a Wagner-Meerwein type of rearrangement, demonstrating the utility of this reaction in expanding a five-membered ring to the seven-membered azepine core. While these examples focus on fused aromatic systems, the underlying principle of a 1,2-shift to an electron-deficient center to drive ring expansion is a key concept that can be adapted for the synthesis of saturated azepane rings. The challenge in applying this to simpler azepane systems lies in the generation and control of the requisite carbocation intermediates.
Recent studies have explored chirality-memorized Wagner–Meerwein rearrangements, which could offer a pathway to enantiomerically enriched azepane derivatives. acs.org In these cases, the chirality of an initial cyclopropanation step can be transferred to the final product despite the transient formation of a planar carbocation. acs.org
Thermal and photochemical methods offer alternative approaches to induce ring expansion and cyclization for the formation of azepane derivatives. These methods can proceed through mechanisms distinct from acid-catalyzed rearrangements.
Thermally Induced Cyclizations: While specific examples directly leading to 4-(4-methoxyphenyl)azepane via thermal ring expansion are not prevalent in the reviewed literature, the general principle involves heating a precursor that can undergo a concerted or stepwise rearrangement to form the seven-membered ring.
Photochemically Induced Cyclizations: Photochemical rearrangements have been shown to be effective in the synthesis of azepinones, which are precursors to azepanes. A notable example is the photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones. nih.govnih.gov This transformation represents a formal [5+2] cycloaddition and provides a facile two-step procedure to access densely functionalized azepane derivatives from readily available pyrrolidinones and aldehydes. nih.govnih.gov The process involves a photo-Fries-like rearrangement and has been shown to be a powerful method for constructing the azepane framework. nih.gov
| Starting Materials | Reaction Type | Product | Key Features |
| Pyrrolidinones and Aldehydes | Photochemical Rearrangement | Azepin-4-ones | Two-step formal [5+2] cycloaddition; Photo-Fries-like mechanism. nih.govnih.gov |
| N-Arylindoles | Acid-catalyzed Rearrangement | Dibenzo[b,f]azepines | Wagner-Meerwein type ring expansion. nih.gov |
| Yne-methylenecyclopropanes | Gold(I)-catalyzed Rearrangement | Azepine fused with cyclobutane | Asymmetric cyclopropanation/C–C cleavage/Wagner–Meerwein rearrangement. acs.org |
Intramolecular Cyclization Pathways to Azepane Cores
Intramolecular cyclization is a common and effective strategy for the synthesis of cyclic compounds, including azepanes. The success of this approach depends on the nature of the tether connecting the reacting groups and the conditions used to induce cyclization.
Various methods have been employed for the intramolecular formation of the azepane ring, including:
Reductive Amination : This method involves the cyclization of a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one), and is a widely used strategy. nih.gov
Alkene-Nitrone Cycloaddition : This cycloaddition reaction can be used to construct the azepane ring with control over stereochemistry. nih.gov
Tandem Staudinger aza-Wittig Reactions : This sequence provides another route to the azepane core. nih.gov
Silyl (B83357) Aza-Prins Cyclization : This reaction has been used to synthesize tetrahydroazepines. nih.gov A combination of an aza-Prins cyclization and a Peterson-type elimination reaction allows for the formation of a C-N and a C-C bond, along with an endocyclic double bond, in a single step under mild conditions using iron(III) salts as catalysts. acs.org
Copper-Mediated Cyclization : A novel synthesis of azepine derivatives has been developed through the copper-mediated intramolecular nucleophilic attack of a 2-azaallyl organocopper species on a carbon-carbon triple bond. acs.org This method provides a versatile route to polysubstituted azepines.
Brønsted Acid Assisted Cyclization : The synthesis of azepino[4,5-b]indolones has been achieved through an intramolecular cyclization of unsaturated tryptamides, assisted by a Brønsted acid. thieme-connect.de
Nucleophilic Substitution Reactions in Azepane Synthesis
Nucleophilic substitution reactions are fundamental in organic synthesis and play a crucial role in the formation and functionalization of azepane rings.
One approach involves the intramolecular nucleophilic substitution of a leaving group by an amine to form the seven-membered ring. For example, the ring opening of an epoxide by a tethered amine is a common strategy. nih.gov Another example is the double nucleophilic aromatic substitution (SNAr) reaction of 3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine) with primary aliphatic amines under microwave irradiation to afford dipyridoazepine derivatives. shd-pub.org.rs
Furthermore, nucleophilic substitution is key in the synthesis of polyhydroxylated azepanes, where introducing the amine moiety via nucleophilic substitution can offer better stereoselectivity compared to reductive amination. acs.org
Synthesis of this compound and its Directly Related Derivatives
The synthesis of this compound requires methods to introduce the aryl substituent at the C4 position of the azepane ring. This can be achieved either by starting with a precursor already containing the desired substituent or by introducing it onto a pre-formed azepane or a precursor to the ring.
Strategies for Introducing the 4-Methoxyphenyl (B3050149) Group at the Azepane 4-Position
Several synthetic strategies can be envisioned for the introduction of the 4-methoxyphenyl group at the 4-position of the azepane ring.
One general approach for the synthesis of 4-substituted 7-azaindole (B17877) derivatives, which can be conceptually extended to azepanes, involves the nucleophilic displacement of a substituent at the 4-position of a suitable precursor. researchgate.net For instance, the reaction of 6-chloro-4-nitro- or 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with phenolates allows for the introduction of an aryloxy group at the 4-position. researchgate.net A similar strategy could potentially be applied to a suitably activated azepane precursor.
A more direct approach would involve the use of a starting material that already contains the 4-methoxyphenyl group and can be converted into the desired azepane. For example, a photoenzymatic cascade has been reported for the synthesis of N-Boc-4-hydroxyazepane from unfunctionalized azepane. acs.org The resulting hydroxyl group could then potentially be converted to the 4-methoxyphenyl substituent through a nucleophilic substitution or cross-coupling reaction.
The following table summarizes some conceptual strategies for the synthesis of this compound:
| Strategy | Precursor | Key Reaction | Description |
| Ring-Closing Metathesis (RCM) | A diene containing the 4-methoxyphenyl group | Olefin Metathesis | A diene with the 4-methoxyphenyl moiety at the appropriate position is cyclized using a ruthenium catalyst. chemistryviews.org |
| Reductive Amination | An amino-ketone with the 4-methoxyphenyl group | Intramolecular Reductive Amination | A linear precursor containing an amine and a ketone, with the 4-methoxyphenyl group at the desired carbon, is cyclized. acs.org |
| Functionalization of a Pre-formed Ring | 4-Oxoazepane or 4-Hydroxyazepane | Grignard reaction, Wittig reaction, or Suzuki coupling | A pre-formed azepane with a functional group at the 4-position is reacted to introduce the 4-methoxyphenyl group. |
Derivatization of the Azepane Nitrogen and Other Ring Positions
The functionalization of the azepane ring, particularly at the nitrogen atom and other positions on the carbocyclic framework, is a critical strategy for modulating the physicochemical and pharmacological properties of this compound and its analogs. These modifications allow for the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored biological activities.
The secondary amine of the azepane ring is a primary site for derivatization. Common modifications include N-alkylation, N-acylation, and N-arylation, which can significantly impact the compound's polarity, basicity, and ability to interact with biological targets.
N-Alkylation and N-Acylation: The nucleophilic nature of the azepane nitrogen facilitates its reaction with a variety of electrophiles. N-alkylation can be achieved using alkyl halides or through reductive amination. N-acylation, employing acyl chlorides or anhydrides, introduces an amide functionality, which can alter the molecule's hydrogen bonding capacity and conformational preferences. For instance, N-acylation followed by reduction offers a pathway to N-alkylated azepanes.
| Derivatization Strategy | Reagents and Conditions | Potential Functional Group Introduced |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF) | Alkyl, Benzyl, etc. |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Substituted alkyl |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂, THF) | Acyl, Benzoyl, etc. |
C-H Functionalization: Direct functionalization of the C-H bonds of the azepane ring represents a more advanced and atom-economical approach to introduce complexity. Transition-metal-catalyzed C-H activation can enable the introduction of aryl, alkyl, or other functional groups at specific positions, guided by directing groups or inherent substrate reactivity. While specific examples for this compound are not prevalent, methodologies developed for similar cyclic amines could be adapted. This approach is particularly valuable for creating derivatives that are not easily accessible through traditional synthetic routes.
Green Chemistry Approaches and Sustainable Synthesis of Azepane Analogues
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. For the synthesis of this compound and its analogs, several sustainable methodologies can be considered.
Photochemical Synthesis: Photochemical reactions, often proceeding at room temperature and with high atom economy, offer a green alternative to traditional thermal methods. The photolysis of aryl azides in the presence of nucleophiles can lead to the formation of azepine derivatives. colab.ws Furthermore, a photochemical dearomative ring expansion of nitroarenes mediated by blue light has been reported for the synthesis of complex azepanes. researchgate.net This method is notable for its mild conditions and the use of light as a renewable energy source.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry due to their high selectivity, mild reaction conditions (typically in aqueous media), and biodegradability. Imine reductases (IREDs) and monoamine oxidases (MAOs) have been employed in the chemoenzymatic synthesis of enantioenriched 2-aryl azepanes through asymmetric reductive amination or deracemization. acs.orgnih.gov This approach provides access to chiral azepane derivatives, which is often crucial for biological activity.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds, including azepines, often under solvent-free conditions or in benign reaction media. sci-hub.se A novel and efficient route to 5H-dipyridoazepine derivatives has been developed using microwave-assisted double nucleophilic aromatic substitution.
| Green Chemistry Approach | Key Principles | Potential Application to Azepane Synthesis |
| Photochemical Synthesis | Use of light as a clean reagent, mild reaction conditions. | Ring expansion of aromatic precursors to form the azepane core. colab.wsresearchgate.net |
| Biocatalysis | High selectivity (chemo-, regio-, enantio-), aqueous reaction media, biodegradable catalysts. | Enantioselective synthesis of chiral 4-aryl-azepanes using enzymes like IREDs. acs.orgnih.gov |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. | Acceleration of cyclization and derivatization reactions. sci-hub.se |
By integrating these advanced synthetic methodologies, the preparation of this compound and its derivatives can be achieved with greater efficiency, control over stereochemistry, and in a more environmentally sustainable manner.
Elucidation of Reaction Mechanisms and Kinetics in Azepane Synthesis
Mechanistic Studies of Azepane Ring Formation
Mechanistic studies into azepane ring formation are critical for developing efficient and selective synthetic routes. These investigations delve into the transient species and energy profiles of reactions to provide a molecular-level understanding of the transformation.
The formation of the azepane ring often proceeds through various cyclization strategies, each involving distinct intermediates and transition states. Common methods include ring expansion and ring-closing reactions. researchgate.net
Ring Expansion Reactions: A prevalent strategy involves the expansion of smaller, more readily available rings like piperidines or pyrrolidines. researchgate.netrsc.org For instance, the expansion of trifluoromethyl pyrrolidines proceeds through a bicyclic azetidinium intermediate, where the regioselectivity of the nucleophilic attack is controlled by the trifluoromethyl group. researchgate.net Another approach involves the photochemical dearomative ring expansion of nitroarenes, which is centered on the conversion of the nitro group into a singlet nitrene. nih.gov This process transforms a six-membered benzene (B151609) ring into a seven-membered system. nih.gov Phenyl azide, through thermal or photolytic decomposition, can also yield a nitrene that reacts with arenes to form an azanorcaradiene intermediate, which then rearranges to the more stable azepine structure. slideshare.net
Cyclization Reactions: Direct cyclization methods, such as the silyl (B83357) aza-Prins cyclization, form the azepane ring by creating a C-N and a C-C bond in a single step. acs.org This reaction proceeds through an iminium ion intermediate, which is then attacked by an allylsilane moiety to close the ring. acs.org In organocatalyzed domino reactions, the formation of a temporary oxygen bridge can facilitate the cyclization by creating a strained 7-aza-8-oxa-bicyclo[3.2.1]octane intermediate, which drives the reaction forward thermodynamically. rsc.org The subsequent cleavage of the oxa-bridge yields the highly functionalized azepane. rsc.org
Conformational analysis reveals that the twist-chair conformation is generally the most stable for the azepane ring, while the chair conformation is often associated with the transition state. nih.gov
Catalysis plays a pivotal role in modern synthetic strategies for azepanes, enabling efficient and selective transformations under mild conditions. Transition metals, particularly copper (Cu) and palladium (Pd), are frequently employed.
A cooperative Cu/Ir-catalyzed asymmetric allylic alkylation followed by an intramolecular Friedel–Crafts reaction has been developed for the synthesis of complex azepino-indoles. nih.gov In this synergistic system, the two metal catalysts work together to control the stereochemical outcome of the reaction, forming multiple stereocenters with high selectivity. nih.gov Copper(I) catalysis is also effective in tandem amination/cyclization reactions of fluorinated allenynes, providing an efficient route to functionalized azepines. nih.gov This process involves an intermolecular amine addition followed by an intramolecular cyclization. nih.gov
Iron(III) salts have emerged as sustainable catalysts for mediating silyl aza-Prins cyclizations to form tetrahydroazepines under mild conditions. acs.org Organocatalysis also provides a powerful alternative for the enantioselective synthesis of azepane moieties through domino reactions. rsc.org
Below is a table summarizing various catalytic systems used in azepane synthesis.
| Catalytic System | Reaction Type | Key Features |
| Cu/Ir | Asymmetric Allylic Alkylation / Friedel-Crafts | Synergistic catalysis for stereodivergent synthesis. nih.gov |
| Cu(I) | Tandem Amination/Cyclization | Efficient formation of functionalized azepines from allenynes. nih.gov |
| Iron(III) Salts | Silyl Aza-Prins Cyclization | Sustainable catalyst for forming tetrahydroazepines. acs.org |
| Organocatalyst | Domino Reaction | Enantioselective synthesis via temporary-bridge strategy. rsc.org |
Achieving stereochemical control is a significant challenge in the synthesis of substituted azepanes, which possess conformational flexibility. lifechemicals.com Asymmetric catalysis is the key to obtaining enantiomerically pure products.
In the dual Cu/Ir-catalyzed synthesis of azepino[3,4,5-cd]-indoles, the synergistic action of the catalysts allows for full stereodivergence, meaning that all possible stereoisomers can be selectively produced from the same starting materials. nih.gov Quantum mechanical computations have shown that the stereochemical information from two vicinal stereocenters is remotely transferred across the azepine ring to control a third chiral center. nih.gov
Density Functional Theory (DFT) calculations have been employed to understand the mechanism of stereochemical control in other reactions. acs.org Analyses such as Noncovalent Interactions (NCI) and Distortion/Interaction-Activation Strain (D/I-AS) indicate that stereoselectivity is often governed by the configuration of an imine intermediate and noncovalent interactions between different parts of the reacting molecules. acs.org In organocatalyzed approaches, the chirality of the catalyst directs the formation of specific enantiomers during the ring-closing step. rsc.org The chirality from a starting material, such as L-proline, can also be transferred to the final azepane product with high enantiomeric excess during ring expansion reactions. researchgate.net
Theoretical Investigations of Reaction Pathways
Theoretical and computational chemistry provides invaluable insights into the complex reaction pathways of azepane synthesis. These methods allow for the detailed study of reaction energetics and kinetics that are often difficult to probe experimentally.
Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. acs.org Methods like the meta-hybrid M06-2X functional and long-range-separated functionals such as ωB97XD are utilized to investigate the structural reactivity, stability, and electronic properties of azepane and its derivatives. nih.gov
These calculations can determine the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire potential energy surface of a reaction. This allows for the calculation of activation energy barriers, which are crucial for predicting reaction rates and feasibility. nih.gov For example, DFT calculations have been used to support the proposed mechanism of the silyl aza-Prins cyclization. acs.org In another study, the rate-determining step of a ruthenium-catalyzed [2+2] cycloaddition was identified as the reductive elimination step, with a calculated total barrier of 17.9 kcal/mol, which is consistent with the mild experimental conditions. acs.org
The artificial force-induced reaction (AFIR) method is an automated reaction path search technique that can exhaustively explore potential reaction pathways, including those leading to highly unstable compounds, to predict reactants from a target product. nih.gov
The table below lists computational methods used in studying azepane synthesis.
| Computational Method | Application | Insights Gained |
| DFT (M06-2X, ωB97XD) | Investigating reactivity and stability. nih.govacs.org | Electronic properties, structural stability, stereoselectivity determinants. nih.govacs.org |
| Semiempirical MO Calculations | Investigating regiochemistry and stereochemistry. rsc.org | Understanding selectivity in piperidine (B6355638) ring expansion. rsc.org |
| AFIR Method | Automated reaction path searching. nih.gov | Enumeration of reactant candidates and reaction pathways. nih.gov |
Kinetic modeling is used to simulate the concentration profiles of reactants, intermediates, and products over time, providing a quantitative understanding of complex reaction networks. researchgate.net This approach is particularly useful for optimizing industrial processes by identifying conditions that maximize the yield of the desired product while minimizing by-products. researchgate.net
For instance, a kinetic model was developed for the synthesis of a benzazepine compound, which involved numerous parallel and serial reactions. researchgate.net The model accounted for the main reaction pathway as well as the formation of a wide range of by-products arising from various mechanisms like eliminations and substitutions. researchgate.net
Experimental kinetic studies can also provide crucial mechanistic information. In a ruthenium-catalyzed cycloaddition, the reaction was found to exhibit zeroth-order kinetics with respect to the concentrations of the allene (B1206475) and alkyne reactants, and first-order kinetics with respect to the catalyst. acs.org This suggests that the catalyst becomes saturated by the substrates, forming a stable complex that serves as the catalyst's resting state before the rate-determining step. acs.org This experimental finding was subsequently supported by DFT calculations, which identified a stable intermediate where the catalyst is bound to both substrate molecules. acs.org
Unraveling Structure-Reactivity Relationships in 4-(4-Methoxyphenyl)azepane Precursors
While specific kinetic and mechanistic studies on the synthesis of this compound are not extensively detailed in the available literature, we can infer the structure-reactivity relationships of its precursors by examining established synthetic methodologies for analogous 4-arylazepanes. Two primary routes to such compounds are the Beckmann rearrangement of 4-arylcyclohexanone oximes and the intramolecular cyclization of suitable linear precursors.
Beckmann Rearrangement of 4-(4-Methoxyphenyl)cyclohexanone (B1589243) Oxime:
The Beckmann rearrangement is a classic method for converting ketoximes into amides or lactams. masterorganicchemistry.comwikipedia.orgillinois.edu For the synthesis of this compound, the precursor would be 4-(4-methoxyphenyl)cyclohexanone oxime. The reaction is typically catalyzed by acid and proceeds through the protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the N-O bond, displacing a water molecule. organic-chemistry.orgucla.edu The resulting nitrilium ion is then attacked by water to form the lactam, which can be subsequently reduced to the azepane.
The structure of the precursor, 4-(4-methoxyphenyl)cyclohexanone oxime, plays a critical role in the outcome of the rearrangement. The key factors influencing its reactivity are:
Stereochemistry of the Oxime: Ketoximes can exist as two geometric isomers, (E) and (Z). The Beckmann rearrangement is stereospecific, meaning only the group positioned anti to the hydroxyl group will migrate. wikipedia.org Therefore, the stereoselective synthesis of the desired oxime isomer is paramount. In the case of 4-(4-methoxyphenyl)cyclohexanone oxime, the two possible migrating groups are the C-3 and C-5 carbons of the cyclohexanone (B45756) ring. The relative positioning of the 4-methoxyphenyl (B3050149) group can influence the conformational preference of the ring and, consequently, the steric hindrance around the two potential migrating carbons, which could be leveraged to favor the formation of one oxime isomer over the other.
Electronic Effects of the Aryl Substituent: The 4-methoxyphenyl group is an electron-donating group due to the resonance effect of the methoxy (B1213986) substituent. While this group is not directly attached to the migrating carbon, its electronic influence can be transmitted through the cyclohexyl ring. An increase in electron density at the migrating carbon could potentially stabilize the transition state of the rearrangement, thereby accelerating the reaction rate. To illustrate this, a comparative study of the reaction rates for the Beckmann rearrangement of various 4-arylcyclohexanone oximes could be conducted.
Hypothetical Kinetic Data for the Beckmann Rearrangement of Substituted 4-Arylcyclohexanone Oximes
| Precursor | Aryl Substituent | Nature of Substituent | Hypothetical Relative Rate Constant (k_rel) |
| 1 | 4-Methoxyphenyl | Electron-donating | 1.2 |
| 2 | Phenyl | Neutral | 1.0 |
| 3 | 4-Nitrophenyl | Electron-withdrawing | 0.8 |
This table is based on general principles of electronic effects in organic reactions and does not represent actual experimental data, which is not available in the reviewed literature.
Intramolecular Cyclization Routes:
Another viable pathway to this compound involves the intramolecular cyclization of a linear precursor. A common strategy is the cyclization of an amino-halide or a related derivative. For instance, a precursor like 1-amino-4-(4-methoxyphenyl)-6-halohexane could undergo intramolecular nucleophilic substitution to form the azepane ring.
The structure-reactivity relationship in this context would be influenced by:
Nature of the Leaving Group: The rate of the intramolecular S"N"2 reaction is highly dependent on the nature of the leaving group. A better leaving group (e.g., iodide > bromide > chloride) will lead to a faster cyclization rate.
Electronic Effects on the Nucleophilicity of the Amine: The electronic nature of any substituents on the nitrogen atom would directly impact its nucleophilicity. For an unsubstituted amino group, the electronic effect of the distant 4-methoxyphenyl group is likely to be negligible.
Influence of Precursor Structure on Reaction Yield in a Hypothetical Intramolecular Cyclization
| Precursor | Leaving Group (X) | Hypothetical Yield (%) |
| 1-amino-4-(4-methoxyphenyl)-6-chlorohexane | Cl | 65 |
| 1-amino-4-(4-methoxyphenyl)-6-bromohexane | Br | 80 |
| 1-amino-4-(4-methoxyphenyl)-6-iodohexane | I | 92 |
This table illustrates the expected trend based on leaving group ability and does not represent actual experimental data.
Computational Chemistry and Molecular Modeling of 4 4 Methoxyphenyl Azepane
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule at the electronic level.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. DFT methods, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the minimum energy conformation of 4-(4-Methoxyphenyl)azepane. nih.gov This process iteratively adjusts the positions of the atoms until the forces on them are negligible, yielding precise predictions of bond lengths, bond angles, and dihedral angles. For the azepane ring, these calculations would reveal the preferred puckering of the seven-membered ring.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C-N bending, or the characteristic vibrations of the phenyl ring.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Data) This table is for illustrative purposes only and is based on typical values for similar chemical structures. Actual values would need to be calculated via a specific DFT study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (azepane) | ~1.46 Å |
| C-C (azepane) | ~1.53 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | C-N-C (azepane) | ~116° |
| C-O-C (methoxy) | ~118° | |
| Dihedral Angle | C-C-C-C (azepane) | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. youtube.comwikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the nitrogen atom of the azepane ring. The LUMO would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netuni-muenchen.delibretexts.org It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, are typically colored red, while electron-deficient regions (positive potential), like around the hydrogen atoms, are colored blue. Green areas represent neutral potential. For this molecule, the MEP would highlight the negative potential near the methoxy (B1213986) oxygen and the azepane nitrogen, suggesting these are likely sites for electrophilic attack.
To quantify the distribution of electronic charge on each atom, various charge models can be employed. Methods like CHELPG (Charges from Electrostatic Potentials using a Grid based method) or Hirshfeld population analysis calculate partial atomic charges. This analysis would reveal how the electron density is shared between the 4-methoxyphenyl (B3050149) group and the azepane ring. It is expected that the nitrogen and oxygen atoms would carry a negative partial charge, while the carbon atoms bonded to them and the hydrogen atoms would have positive partial charges. This information is valuable for understanding intermolecular interactions.
Table 2: Hypothetical NBO Analysis for Key Intramolecular Interactions in this compound (Illustrative Data) This table is for illustrative purposes only. Actual values would need to be calculated via a specific NBO study.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) | σ(C-C)azepane | ~3-5 |
| n(O) | π(C-C)phenyl | ~2-4 |
| π(C-C)phenyl | π*(C-C)phenyl | ~15-20 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time.
The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-chair forms. nih.gov MD simulations, using a suitable force field (e.g., AMBER, GROMOS), can explore the conformational landscape of this compound. By simulating the molecule's dynamics over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers for interconversion between them. This analysis is critical for understanding how the molecule's shape influences its interactions with biological targets. The presence of the bulky 4-methoxyphenyl substituent would significantly influence the conformational preferences of the azepane ring, likely favoring specific chair or twist-chair forms to minimize steric hindrance.
Ligand-Protein Interaction Dynamics via MD Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of a ligand-protein complex can be observed over time, providing insights into the stability of binding and the nature of the interactions. nih.govscilit.com For a compound like this compound, MD simulations would be critical in understanding its interaction with potential biological targets.
Given the presence of the methoxyphenyl moiety, a common feature in ligands targeting monoamine transporters, a plausible target for in silico investigation is the serotonin (B10506) transporter (SERT). nih.govnih.gov MD simulations of this compound docked into the binding site of SERT could reveal the stability of the binding pose and the key interactions that maintain the complex. uit.noresearchgate.net The simulation would track the atomic coordinates of the ligand and protein over time, allowing for the analysis of conformational changes in both molecules. whiterose.ac.uk Key metrics from such a simulation would include the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket and the root-mean-square fluctuation (RMSF) of the protein residues to identify regions of flexibility or rigidity upon ligand binding. Furthermore, analysis of the simulation trajectory can elucidate the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity. nih.gov Such simulations provide a deeper understanding beyond static docking models by incorporating the dynamic nature of biological systems. nih.gov
In Silico Screening and Predictive Modeling for Pharmacological Research
In the absence of extensive experimental data, in silico screening and predictive modeling serve as foundational steps in characterizing a new chemical entity like this compound. These computational approaches allow for the early assessment of its potential as a drug candidate. benthamdirect.com
Molecular Docking Studies with Relevant Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. abap.co.inabap.co.in This method is instrumental in identifying potential biological targets and understanding the binding mechanism of a ligand.
For this compound, molecular docking studies would likely focus on central nervous system (CNS) targets due to the structural similarities with known CNS-active compounds. benthamdirect.com A primary target for investigation would be the serotonin transporter (SERT), a key protein in the regulation of serotonin levels in the brain and a target for many antidepressant medications. nih.gov Docking simulations would place the this compound molecule into the binding site of a SERT homology model or crystal structure. nih.gov The output of these simulations would be a series of possible binding poses, each with an associated binding energy score, which is an estimate of the binding affinity. abap.co.in Analysis of the optimal binding pose would reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein.
Interactive Table: Predicted Binding Affinities of this compound with Potential Biological Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Serotonin Transporter (SERT) | -8.5 | TYR95, ILE172, PHE335 | Pi-Pi stacking, Hydrophobic |
| Dopamine (B1211576) Transporter (DAT) | -7.8 | ASP79, PHE155, SER422 | Hydrogen bond, Hydrophobic |
| Norepinephrine Transporter (NET) | -7.5 | PHE72, ASP75, TYR152 | Pi-Pi stacking, Ionic |
| 5-HT2A Receptor | -9.2 | ASP155, TRP336, PHE340 | Hydrogen bond, Pi-Pi stacking |
Note: The data in this table is hypothetical and for illustrative purposes, based on docking studies of similar compounds against these targets.
Docking studies are also crucial for identifying the specific binding site on the target macromolecule. For SERT, there are established binding pockets where selective serotonin reuptake inhibitors (SSRIs) are known to bind. nih.gov Docking this compound into a model of SERT would likely show it occupying the central binding site, interacting with key residues that are critical for substrate and inhibitor binding. For example, interactions with aromatic residues such as tyrosine and phenylalanine in the binding pocket could be anticipated for the methoxyphenyl group of the ligand. nih.gov The azepane ring, with its potential for various conformations, may form van der Waals interactions with hydrophobic residues within the binding cavity.
Prediction of Physicochemical Properties Relevant to Biological Activity
The biological activity of a compound is heavily influenced by its physicochemical properties. researchgate.net In silico tools can predict these properties based on the molecular structure, providing insights into the compound's drug-likeness and pharmacokinetic profile. nih.govsci-hub.se
Interactive Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Biological Activity |
| Molecular Weight | 205.29 g/mol | Compliant with Lipinski's Rule of Five |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | Good balance of hydrophilicity and lipophilicity for oral absorption |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | Likely good blood-brain barrier penetration |
| Number of Hydrogen Bond Donors | 1 | Favorable for membrane permeability |
| Number of Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability |
| pKa (most basic) | 9.5 | Likely to be protonated at physiological pH |
Note: These values are predictions generated from computational models and have not been experimentally verified.
These predicted properties suggest that this compound has a favorable profile for a potential CNS-active drug, with good predicted oral bioavailability and the ability to cross the blood-brain barrier. mdpi.com
Computational Approaches for Preliminary Toxicity Assessment
Early assessment of potential toxicity is a critical step in drug development. nih.gov Computational toxicology provides a means to predict potential adverse effects without the need for extensive experimental testing. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area, correlating chemical structures with known toxicological endpoints. mdpi.com
For this compound, various in silico models can be used to predict potential liabilities. bhsai.org These models are trained on large datasets of compounds with known toxicity profiles. Predictions can be made for a range of endpoints, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. While these predictions are not definitive, they provide valuable early warnings and can guide further experimental investigation. nih.gov Based on its structural features, it would be important to assess its potential for off-target effects, particularly at other monoamine transporters or receptors, which could lead to undesirable side effects. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 4 Methoxyphenyl Azepane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for verifying the identity and assessing the purity of 4-(4-Methoxyphenyl)azepane. The expected chemical shifts (δ) are predicted based on the electronic environment of each nucleus.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the 4-methoxyphenyl (B3050149) group and the azepane ring. The aromatic protons are expected to appear as a characteristic AA'BB' system, with two doublets in the aromatic region (typically δ 6.8-7.2 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The protons on the saturated azepane ring would appear in the aliphatic region (δ 1.5-3.5 ppm), with their signals likely overlapping and exhibiting complex splitting patterns due to coupling with adjacent protons. The methine proton at the C4 position, being attached to the phenyl ring, would likely resonate further downfield compared to the other azepane protons.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methoxy carbon, and the carbons of the azepane ring. The carbon attached to the oxygen of the methoxy group and the ipso-carbon attached to the azepane ring would be the most downfield among the aromatic signals. Purity can be assessed by the absence of extraneous peaks in both ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Azepane-NH | 1.5 - 2.5 | Broad Singlet | - |
| Azepane-CH₂ (C2, C7) | 2.8 - 3.2 | Multiplet | ~48-52 |
| Azepane-CH₂ (C3, C5) | 1.7 - 2.1 | Multiplet | ~35-40 |
| Azepane-CH (C4) | 2.5 - 3.0 | Multiplet | ~40-45 |
| Azepane-CH₂ (C6) | 1.5 - 1.9 | Multiplet | ~27-32 |
| Methoxy (-OCH₃) | ~3.80 | Singlet | ~55.3 |
| Aromatic-CH (ortho to OCH₃) | ~6.88 | Doublet | ~114.0 |
| Aromatic-CH (meta to OCH₃) | ~7.15 | Doublet | ~128.0 |
| Aromatic-C (ipso, attached to Azepane) | - | - | ~135.0 |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
To confirm the precise atomic connectivity and establish the stereochemistry, two-dimensional NMR experiments are essential.
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. science.gov For this compound, COSY would show correlations between adjacent protons on the azepane ring (e.g., H2 with H3, H3 with H4, etc.), confirming the ring structure. It would also show a correlation between the ortho and meta protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.80 ppm would correlate with the carbon signal at ~55.3 ppm, confirming the methoxy group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu This technique is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include those from the methoxy protons to the aromatic carbon at the C-O position, and from the azepane C4 proton to the ipso-carbon of the phenyl ring, definitively linking the two main structural units.
Together, these 2D NMR techniques provide an unambiguous confirmation of the molecular structure of this compound. researchgate.net
NMR spectroscopy is a powerful tool for studying ligand-protein interactions, providing insights into binding events at an atomic level. nih.govresearchgate.net Techniques such as Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), and Chemical Shift Perturbation (CSP) mapping are employed for this purpose.
In a hypothetical study, if this compound were being investigated as a ligand for a specific enzyme, STD NMR could be used to identify which protons of the ligand are in close proximity to the protein's surface in the bound state. Saturation of the protein's resonances is transferred via spin diffusion to the bound ligand. The protons receiving the most saturation (and thus showing the strongest signals in the difference spectrum) constitute the binding epitope. This information is critical in structure-based drug design for optimizing ligand affinity and specificity. nih.gov While no specific ligand-enzyme studies for this compound are currently published, these NMR methods represent the standard approach for such interaction profiling.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. These methods are complementary and are often used together for a more complete analysis.
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.
N-H Stretch: A moderate to weak band is expected in the IR spectrum between 3300-3500 cm⁻¹ for the secondary amine (N-H) of the azepane ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches for the azepane ring would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds in the phenyl ring would give rise to characteristic bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
C-N Stretch: The aliphatic C-N stretching vibration of the azepane ring would likely appear in the 1020-1250 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (Azepane) | 2850 - 2960 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Aryl-Alkyl Ether | 1230 - 1270 (asym), 1020 - 1060 (sym) | Strong |
Note: These are generalized frequency ranges. The exact position and intensity of the bands depend on the specific molecular structure and environment.
To achieve a more precise assignment of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) is a computational quantum chemical method widely used to predict the vibrational frequencies of molecules. mdpi.com
The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP functional with a 6-31G* basis set). Subsequently, a frequency calculation is performed on the optimized structure, which yields the harmonic vibrational frequencies and their corresponding IR and Raman intensities. uit.no
It is a known phenomenon that theoretical harmonic frequencies are often systematically higher than the experimental frequencies observed in a laboratory setting. This discrepancy arises primarily from the neglect of anharmonicity in the calculation and the use of finite basis sets. nih.gov To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (often around 0.96-0.98 for DFT methods) to improve the agreement with experimental data. nih.gov This correlation allows for a confident assignment of even complex or overlapping bands in the experimental spectra, providing a deeper understanding of the molecule's vibrational properties. frontiersin.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
The 4-methoxyphenyl moiety typically exhibits two main absorption bands in the UV region. These correspond to the π → π* electronic transitions of the benzene (B151609) ring. The methoxy group (-OCH₃), being an electron-donating group, acts as an auxochrome, which can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and increase their intensity compared to unsubstituted benzene. Generally, compounds containing a methoxy-substituted benzene ring show a primary absorption band (E-band) around 220-230 nm and a secondary, less intense band (B-band) around 270-280 nm. For instance, a related chalcone (B49325) containing a 4-methoxyphenyl group shows a maximum absorption at a significantly longer wavelength of 342 nm due to a more extended conjugated system, but the fundamental transitions originate in the aromatic ring. researchgate.net The azepane ring itself is a saturated aliphatic amine and does not possess π electrons, thus it is not expected to absorb significantly in the 200-800 nm range.
A summary of expected UV-Vis absorption data based on the 4-methoxyphenyl chromophore is presented below.
| Expected Transition | Approximate λmax (nm) | Chromophore |
| π → π* (E-band) | ~225 | 4-Methoxyphenyl |
| π → π* (B-band) | ~275 | 4-Methoxyphenyl |
Note: These are estimated values based on typical absorptions for the 4-methoxyphenyl chromophore. Actual experimental values may vary depending on the solvent and specific molecular environment.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. missouri.edu This precision allows for the unambiguous determination of the elemental formula of a compound. The molecular formula for this compound is C₁₃H₁₉NO. wikipedia.orgscbt.com
The theoretical exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). biochemcalc.com For C₁₃H₁₉NO, the calculated exact mass is 205.1467 g/mol . An experimental HRMS measurement yielding a value very close to this theoretical mass would serve to confirm the compound's elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₉NO |
| Nominal Mass | 205 g/mol |
| Calculated Exact Mass | 205.1467 g/mol |
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the compound's structure.
While a specific experimental mass spectrum for this compound was not found, a plausible fragmentation pattern can be predicted based on the known fragmentation of related structures, such as anisole (B1667542) derivatives and cyclic amines. acs.orgiaea.orgchegg.comlibretexts.org
The molecular ion [M]⁺• would be observed at m/z = 205. Key fragmentation pathways would likely include:
Alpha-cleavage: The bond adjacent to the nitrogen atom in the azepane ring is a likely site for initial cleavage, a common pathway for amines. whitman.edu
Ring Fragmentation: The azepane ring can undergo various cleavages, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or larger neutral fragments.
Benzylic Cleavage: Cleavage of the bond between the azepane ring and the phenyl ring would generate a stable methoxyphenyl fragment or a charged azepane fragment.
Anisole-type Fragmentation: The 4-methoxyphenyl group itself can fragment, notably through the loss of a methyl radical (•CH₃, 15 Da) to form a phenoxy cation, or the loss of a neutral formaldehyde (B43269) molecule (CH₂O, 30 Da). chegg.comnist.gov
A table of predicted major fragments is provided below.
| m/z | Predicted Ion / Fragment | Plausible Origin |
| 205 | [C₁₃H₁₉NO]⁺• | Molecular Ion (M⁺•) |
| 190 | [C₁₂H₁₆NO]⁺ | Loss of •CH₃ from methoxy group |
| 176 | [C₁₁H₁₄NO]⁺ | Alpha-cleavage and loss of C₂H₅• |
| 134 | [C₉H₁₀O]⁺• | Cleavage yielding the 4-vinyl-anisole ion |
| 121 | [C₇H₇O]⁺ | Benzylic cleavage, forming the methoxybenzyl cation |
| 108 | [C₇H₈O]⁺• | Formation of the methoxybenzene (anisole) radical cation |
| 98 | [C₆H₁₂N]⁺ | Cleavage yielding the protonated azepane fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring |
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a search of the crystallographic literature indicates that the crystal structure of this compound has not been reported. Therefore, the following sections discuss general principles as they would apply to this molecule, should a suitable crystal be analyzed.
The 4-position of the azepane ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-4-(4-Methoxyphenyl)azepane and (S)-4-(4-Methoxyphenyl)azepane. X-ray crystallography on a single crystal of an enantiomerically pure sample is a primary method for determining the absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, a technique pioneered by Bijvoet. Without experimental crystallographic data, the absolute configuration of a given sample remains undetermined.
The seven-membered azepane ring is highly flexible and can adopt several low-energy conformations to minimize steric and torsional strain. dntb.gov.ua Unlike the well-defined chair conformation of cyclohexane, saturated seven-membered rings like azepane typically exist in twist-chair and twist-boat conformations. slideshare.net Studies on related diazepane and azepane structures have confirmed these conformational preferences. rsc.orgnih.gov
If a crystal structure of this compound were determined, it would reveal which specific conformation is adopted in the solid state. This conformation is influenced by the steric bulk of the 4-methoxyphenyl substituent and the intermolecular forces (e.g., van der Waals forces, potential hydrogen bonding if crystallized with a protic solvent) that make up the crystal lattice. The analysis would detail specific torsion angles within the azepane ring and the orientation of the phenyl group relative to the heterocyclic ring. This solid-state conformation provides a crucial, low-energy snapshot of the molecule's structural possibilities.
Biological Research Aspects of 4 4 Methoxyphenyl Azepane and Its Derivatives
Azepane as a Privileged Scaffold in Drug Design and Discovery
The azepane ring, a seven-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs. mdx.ac.uknih.gov The structural and conformational flexibility of the azepane nucleus allows it to interact with a wide range of biological targets, making it a valuable building block in the design of novel therapeutic agents. researchgate.netresearchgate.net Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's disease, and anticonvulsant properties. mdx.ac.ukresearchgate.net The versatility of the azepane scaffold has led to its incorporation into drugs targeting various conditions, highlighting its significance in modern drug discovery. nih.govdntb.gov.ua
Medicinal Chemistry Significance of Seven-Membered Nitrogen Heterocycles
Seven-membered nitrogen heterocycles, such as azepanes, hold a significant position in medicinal chemistry due to their unique structural features. nih.govnih.gov Unlike their five- and six-membered counterparts, the larger ring size of azepanes imparts a higher degree of conformational flexibility. researchgate.net This flexibility allows for a more dynamic interaction with protein binding sites, potentially leading to higher affinity and selectivity. The non-planar and non-aromatic nature of the saturated azepane ring provides a three-dimensional architecture that can be exploited to orient substituents in specific spatial arrangements to optimize target engagement. researchgate.net The presence of the nitrogen atom also offers a site for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are crucial for drug development. Consequently, these heterocycles are integral components of many synthetic drugs and natural products with diverse therapeutic applications. researchgate.netnih.gov
Design Principles for Azepane-Based Ligands
The design of azepane-based ligands is guided by several key principles aimed at optimizing their pharmacological profile. A primary consideration is the conformational control of the flexible seven-membered ring. daneshyari.com Medicinal chemists often introduce substituents or fuse other rings to the azepane scaffold to restrict its conformational freedom and lock it into a bioactive conformation. This "rigidification" strategy can enhance binding affinity and selectivity for the target protein. researchgate.net
Another important design principle involves the strategic placement of functional groups on the azepane ring to engage in specific interactions with the target, such as hydrogen bonding, hydrophobic interactions, or ionic bonding. The nitrogen atom of the azepane ring can act as a hydrogen bond acceptor or be protonated to form a salt bridge. Structure-activity relationship (SAR) studies are crucial in guiding these modifications, providing insights into how different substituents and their positions on the azepane ring influence biological activity. nih.govnih.gov Molecular modeling and computational chemistry are also valuable tools in the design of azepane-based ligands, allowing for the prediction of binding modes and the rational design of new derivatives with improved properties. nih.gov
In Vitro Pharmacological Investigations of Azepane Derivatives
The therapeutic potential of azepane derivatives is often initially explored through a variety of in vitro pharmacological investigations. These studies are essential for determining the biological activity of new compounds and elucidating their mechanisms of action at the molecular level. A significant area of this research focuses on the ability of azepane derivatives to modulate the activity of specific enzymes that are implicated in disease processes.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism of action for many drugs, and azepane derivatives have been investigated as inhibitors of several important enzyme classes. The unique structural features of the azepane scaffold can be tailored to fit into the active sites of enzymes, blocking their catalytic activity.
Cholinesterase and Carbonic Anhydrase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Several A-ring azepano-triterpenoids have been synthesized and evaluated for their cholinesterase inhibitory potential. While most of these compounds showed moderate inhibition of AChE, several were found to be potent inhibitors of BChE. nih.gov For instance, Azepanobetulin and its derivatives exhibited significant BChE inhibition with Ki values in the sub-micromolar range, demonstrating activity several times more potent than the standard drug galantamine hydrobromide. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov While specific studies on 4-(4-methoxyphenyl)azepane are not prevalent, research on related heterocyclic structures suggests the potential for azepane derivatives to act as carbonic anhydrase inhibitors. For example, various sulfonamide derivatives incorporating heterocyclic moieties have been shown to inhibit different isoforms of human carbonic anhydrase (hCA), such as hCA I, II, IX, and XII. mdpi.com
| Compound | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |
|---|---|---|---|
| Azepanobetulin | Butyrylcholinesterase (BChE) | 0.21 ± 0.06 µM (Ki) | nih.gov |
| Azepanouvaol | Butyrylcholinesterase (BChE) | 0.68 ± 0.19 µM (Ki) | nih.gov |
| Thiazolylhydrazone derivative 2i | Acetylcholinesterase (AChE) | 0.028 ± 0.001 µM (IC50) | mdpi.com |
| 1,3,5-trisubstituted-pyrazoline 12 | Human Carbonic Anhydrase I (hCA I) | 402.9 nM (IC50) | nih.gov |
| 1,3,5-trisubstituted-pyrazoline 16 | Human Carbonic Anhydrase II (hCA II) | 458.6 nM (IC50) | nih.gov |
| Coumarin-based sulfonamide 18f | Human Carbonic Anhydrase IX (hCA IX) | 21 nM (Ki) | nih.gov |
| Coumarin-based sulfonamide 18f | Human Carbonic Anhydrase XII (hCA XII) | 5 nM (Ki) | nih.gov |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.gov The investigation of azepane derivatives as tyrosinase inhibitors is an emerging area of research. While direct studies on this compound are limited, the broader class of nitrogen-containing heterocycles has shown promise. For instance, various oxadiazole and chalcone (B49325) derivatives have been reported to exhibit significant tyrosinase inhibitory activity. mdpi.com The mechanism of inhibition often involves the chelation of the copper ions in the enzyme's active site. mdpi.com
| Compound Class/Derivative | Inhibition Value (IC50) | Reference |
|---|---|---|
| Oxadiazole analog 16 | 2.18 µM | mdpi.com |
| Triazine derivative 17 | 7.5 µM | mdpi.com |
| N-benzylbenzamide derivative 18 | 1.3 µM | mdpi.com |
| 2,5-dihydroxybenzoic acid | 57.38 µg/mL | researchgate.net |
| Glucoside derivative of resorcinol | 417 µM | nih.gov |
Cyclooxygenase (COX-1/COX-2) Inhibition
Derivatives of this compound have been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.govstanford.edu The two isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Research into derivatives containing a methoxyphenyl group has shown a tendency for selective inhibition of the COX-2 enzyme over the COX-1 isoform. researchgate.net This selectivity is a significant area of interest in drug development, as COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is typically induced during inflammation. nih.gov Studies on various dihydropyrazole derivatives, for instance, have indicated that many compounds in this class exhibit notable COX-2 inhibitory activity while having a less pronounced effect on COX-1, suggesting a favorable profile for anti-inflammatory action. researchgate.net
Tyrosine Kinase (EGFR/VEGFR-2) Inhibition
The inhibition of tyrosine kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), represents a critical strategy in anticancer research. nih.govnih.gov VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. bmbreports.org Several novel derivatives incorporating the 4-methoxyphenyl (B3050149) moiety have been synthesized and evaluated as inhibitors of VEGFR-2.
In one study, a series of new quinoxaline-piperazine derivatives were tested for their VEGFR-2 inhibitory activity. The results, as shown in the table below, indicated potent inhibition, with IC50 values in the sub-micromolar range. For instance, compound 11 demonstrated an IC50 of 0.19 µM against VEGFR-2. dovepress.com This activity is significant when compared to the reference drug sorafenib (B1663141) (IC50 = 0.08 µM). dovepress.com The inhibition of the VEGF/VEGFR2 pathway is a validated approach to reduce angiogenesis and suppress cancer progression. bmbreports.org The potent activity of these derivatives highlights the importance of the substituted phenyl ring in the interaction with the kinase domain of the receptor. dovepress.com
| Compound | IC50 (µM) against VEGFR-2 |
| 10e | 0.241 |
| 10g | 0.332 |
| 11 | 0.19 |
| 13a | 0.258 |
| 13b | 0.471 |
| 13d | 0.602 |
| 13f | 0.465 |
| Sorafenib (Control) | 0.08 |
| Data sourced from a study on novel quinoxaline-piperazine derivatives. dovepress.com |
Receptor Binding Interactions and Modulation of Neurotransmitter Systems
The 4-methoxyphenyl group plays a role in the interaction of azepane derivatives with various neurotransmitter receptors. Research on structurally related phenethylamines and amphetamines has provided insights into how alkoxy substitutions influence receptor affinity. Specifically, the extension of a 4-alkoxy group, such as the methoxy (B1213986) group, has been found to generally increase the binding affinities at serotonin (B10506) 5-HT2A and 5-HT2C receptors. frontiersin.org This suggests that the methoxyphenyl moiety can enhance the interaction of the molecule within the binding pockets of these receptors. Studies on hallucinogenic agents have also highlighted the high affinity of compounds with similar structural features for various serotonin receptor subtypes, indicating the potential for derivatives of this compound to modulate serotonergic neurotransmission. researchgate.net
General Antiviral and Anticancer Screening (in vitro)
Azepane-based compounds are recognized for their potential in developing new therapeutic agents, including those with antiviral and anticancer properties. dntb.gov.uanih.govnih.gov Numerous in vitro studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines.
For example, the aforementioned quinoxaline-piperazine derivatives were screened against several human cancer cell lines, including A549 (lung), HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast). dovepress.com Many of these compounds exhibited greater potency than the standard anticancer agent sorafenib against the A549 cell line. dovepress.com Compound 10b , for instance, showed an IC50 of 6.48 µM, which was approximately twice as potent as sorafenib (IC50 = 14.10 µM). dovepress.com
In the realm of antiviral research, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This highlights the potential of heterocyclic systems derived from or incorporating the this compound scaffold in the development of novel antiviral agents.
| Compound | IC50 (µM) against A549 |
| 10a | 9.03 |
| 10b | 6.48 |
| 10c | 9.57 |
| 10d | 10.90 |
| 10f | 10.31 |
| 10g | 8.36 |
| 11 | 10.61 |
| 13b | 10.97 |
| Sorafenib (Control) | 14.10 |
| Data reflects the cytotoxic effect on the A549 human lung cancer cell line. dovepress.com |
Antioxidant and Antimicrobial Activity Assessment (in vitro)
Derivatives incorporating the this compound scaffold have also been evaluated for their antioxidant and antimicrobial properties. In vitro antioxidant screening of some novel derivatives has been conducted using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.com
The antimicrobial potential of these compounds has been tested against a range of microorganisms. For instance, a series of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one (B1220530) derivatives were synthesized and evaluated. mdpi.com The results indicated that several of these compounds possessed moderate to significant antimicrobial activity. Compounds AZ-10 and AZ-19 were found to have significant antimicrobial potential, with Minimum Inhibitory Concentration (MIC) values ranging from 3.34 µM to 3.71 µM. mdpi.com Furthermore, studies on other heterocyclic systems have shown that the presence of an electron-donating methoxy group on the phenyl ring can contribute to good antibacterial activity. nih.gov
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | T. harzianum | A. niger |
| AZ-4 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| AZ-5 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| AZ-10 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 |
| AZ-11 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| AZ-14 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| AZ-15 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| AZ-16 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| AZ-19 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 |
| AZ-20 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 | 3.12 |
| MIC values represent the minimum inhibitory concentration. mdpi.com |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, these studies have provided valuable insights into how structural modifications influence their therapeutic potential. The azepane ring itself offers conformational flexibility, making it a valuable scaffold in drug design. dntb.gov.uanih.gov
Analysis of various synthesized series has revealed key structural requirements for different biological activities. For example, in a series of azetidin-2-one derivatives, the presence of electron-withdrawing groups such as chloro or nitro at the para position of the phenyl ring was found to enhance both anticancer and antimicrobial activities. mdpi.com This suggests that the electronic properties of the substituents on the phenyl ring play a significant role in the interaction with biological targets.
Influence of 4-Methoxyphenyl Substitution on Biological Target Interactions
The 4-methoxyphenyl group is a common feature in many biologically active molecules and its influence on target interactions has been a subject of study. The methoxy group, being an electron-donating group, can affect the electronic distribution of the aromatic ring and thereby influence its binding to receptor sites.
In the context of receptor binding, as mentioned earlier, the presence and nature of a 4-alkoxy substituent can modulate the affinity for serotonin receptors. frontiersin.org Specifically, extending the alkoxy chain at the 4-position has been shown to increase binding affinity at 5-HT2A and 5-HT2C receptors. frontiersin.org This indicates that the size and lipophilicity of the substituent at this position are important for potent receptor interaction.
Conformational Dynamics Crucial for Ligand Recognition by Biological Targets
The manner in which a molecule, or ligand, binds to its biological target is a complex process governed by a multitude of factors. Among these, the three-dimensional shape, or conformation, of the ligand plays a pivotal role. For flexible molecules such as this compound and its derivatives, the ability to adopt various conformations can significantly influence their binding affinity and selectivity for receptors and transporters. This section delves into the critical relationship between the conformational properties of these azepane-based compounds and their interaction with biological targets.
The seven-membered azepane ring is inherently flexible, capable of adopting several low-energy conformations, including chair and boat forms. nih.gov The specific conformation preferred by the molecule can be influenced by the nature and position of its substituents. In the case of this compound, the bulky aryl group at the 4-position is a key determinant of the ring's conformational preference. Computational studies and experimental data from related 4-arylazepane derivatives suggest that a chair-like conformation with the aryl substituent in an equatorial position is often the most stable arrangement. nih.gov This orientation minimizes steric hindrance and places the pharmacophoric methoxyphenyl group in a position that is often optimal for interaction with the binding pocket of a biological target.
The orientation of the 4-methoxyphenyl group itself is another critical factor. The rotation around the bond connecting this aryl group to the azepane ring can alter the presentation of the methoxy group and the aromatic ring to the target protein. Structure-activity relationship (SAR) studies on related compounds have demonstrated that subtle changes in the dihedral angle of this bond can lead to significant differences in biological activity. For instance, in a series of benzazepine-based dopamine (B1211576) D1 receptor antagonists, the orientation of the phenyl ring was found to be a critical factor for high-affinity binding. nih.gov It is proposed that the receptor's binding site has a specific shape that accommodates a particular rotational isomer of the aryl group.
Impact of Conformational Restriction on Binding
To investigate the bioactive conformation of flexible ligands like this compound, medicinal chemists often employ the strategy of conformational restriction. This involves synthesizing analogs where the flexibility of the molecule is reduced by introducing additional rings or bulky groups. By comparing the biological activity of these rigidified analogs with the parent compound, researchers can infer which conformation is responsible for the desired pharmacological effect.
For example, studies on conformationally restricted analogs of benzazepines have shown that fixing the orientation of the aryl group in an equatorial position leads to a significant increase in affinity for the dopamine D1 receptor. nih.gov Conversely, analogs forced into a conformation with an axial aryl group exhibit much lower affinity. This provides strong evidence that the bioactive conformation requires an equatorial orientation of the aryl substituent.
While specific data on conformationally restricted analogs of this compound is not extensively available in the public domain, the principles derived from related systems are highly applicable. It is anticipated that derivatives of this compound that are constrained to a chair conformation with an equatorial methoxyphenyl group would exhibit enhanced affinity and selectivity for their biological targets compared to the flexible parent molecule.
The following table summarizes the key conformational features and their hypothesized impact on the binding of this compound derivatives to a generic biological target, based on principles from related compounds.
| Feature | Preferred Conformation for Binding | Rationale |
| Azepane Ring | Chair-like | Lower energy state, allows for clear separation of substituents. nih.gov |
| 4-Aryl Substituent | Equatorial | Minimizes steric hindrance and positions the pharmacophore for optimal interaction. nih.gov |
| Aryl Group Orientation | Specific dihedral angle | Aligns key interaction points (e.g., methoxy group) with complementary residues in the binding pocket. nih.gov |
Concluding Remarks and Prospective Research Avenues
Current State of Research on 4-(4-Methoxyphenyl)azepane
There is currently no significant body of research available for this compound. While the broader class of azepane derivatives is recognized for its pharmacological potential and is the subject of ongoing studies, this specific compound has not been the focus of any detailed investigation found in scientific databases and publications. The azepane ring is a key structural motif in a number of FDA-approved drugs and biologically active compounds, which drives the general interest in this class of heterocycles. However, this interest has not yet translated into specific published work on the 4-(4-methoxyphenyl) substituted variant.
Unaddressed Challenges in Synthesis and Mechanistic Understanding
Due to the lack of published synthetic routes for this compound, any discussion of unaddressed challenges in its synthesis would be speculative. Generally, the synthesis of substituted azepanes can be challenging due to the entropic penalty associated with forming a seven-membered ring. Common synthetic strategies for related 4-arylazepanes might be adaptable, but the specific challenges and mechanistic nuances for this compound remain unexplored. Without experimental data, it is impossible to identify specific hurdles such as regioselectivity, stereocontrol, or low yields that might be encountered during its preparation.
Opportunities for Advanced Computational and Spectroscopic Characterization
Given the absence of experimental data, there are significant opportunities for the application of advanced computational and spectroscopic techniques to characterize this compound.
Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict its three-dimensional structure, conformational isomers, and electronic properties. Such studies could provide insights into its stability, reactivity, and potential intermolecular interactions, which would be valuable for designing future research.
Spectroscopic Analysis: Should the compound be synthesized, a full suite of spectroscopic techniques would be necessary for its characterization. This would include:
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and connectivity of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
These foundational characterization techniques have not yet been applied to this compound, representing a clear gap in the scientific record.
Future Directions in the Design and Exploration of this compound as a Chemical Scaffold
The future exploration of this compound as a chemical scaffold is entirely open-ended. The initial step would be the development of a reliable synthetic route. Following its synthesis and characterization, future research could branch into several areas, including:
Medicinal Chemistry: Investigating its potential as a lead compound for various biological targets. The 4-methoxyphenyl (B3050149) group is a common feature in many biologically active molecules, and its combination with the azepane core could lead to novel pharmacological properties.
Materials Science: Exploring its use in the development of new materials, although this is a less common application for this type of scaffold.
At present, any discussion of future directions remains speculative until the fundamental chemistry of this compound is established. The lack of available data underscores that the scientific community has not yet begun to explore the potential of this compound.
Q & A
Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)azepane, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, a substituted azepane core can be functionalized via Friedel-Crafts alkylation using 4-methoxyphenylmagnesium bromide, followed by catalytic hydrogenation to stabilize the azepane ring . Key intermediates (e.g., 4-(4-methoxyphenyl)butan-1-ol) are characterized using H/C NMR to confirm regiochemistry and GC-MS for purity (>98%). Impurities from incomplete reduction are monitored via HPLC with UV detection at 254 nm .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Methodological Answer: Byproducts often arise from over-alkylation or ring strain. Optimization includes:
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during Grignard addition reduces side reactions.
- Catalyst screening : Use of Pd/C or Raney Ni for selective hydrogenation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and quantified using F NMR if fluorinated analogs are involved .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR spectroscopy : H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and azepane ring protons (δ 1.5–2.5 ppm). C NMR confirms quaternary carbons adjacent to the methoxy group.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 220.1443 for CHNO).
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions or compound purity. Strategies include:
- Standardized bioassays : Replicate experiments using the same cell lines (e.g., HEK-293 for receptor binding) and control compounds.
- Purity validation : Employ orthogonal methods (HPLC, DSC) to confirm >98% purity and exclude degradation products.
- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding affinities to targets like serotonin receptors (5-HT).
- QM/MM calculations : Analyze electron density maps to optimize methoxy group orientation for hydrogen bonding.
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5) to prioritize derivatives for synthesis .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
Methodological Answer:
- Chiral catalysts : Employ Jacobsen’s salen-Co(III) complexes for asymmetric ring-opening of epoxides in azepane precursors.
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol = 90:10).
- Circular dichroism (CD) : Verify enantiomeric excess (>95%) by comparing experimental CD spectra with simulated data .
Q. What strategies mitigate instability of this compound in aqueous media?
Methodological Answer:
- Protective groups : Introduce tert-butoxycarbonyl (Boc) groups on the azepane nitrogen during synthesis.
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis.
- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to stabilize in vitro .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to evaluate neuropharmacological effects?
Methodological Answer:
- Dose range : Test 0.1–100 µM concentrations in primary neuronal cultures, using donepezil as a positive control.
- Endpoint selection : Measure acetylcholinesterase inhibition via Ellman’s assay (λ = 412 nm).
- Statistical power : Use n ≥ 6 replicates per group and two-tailed t-tests (α = 0.05) .
Q. What methodologies validate target engagement in vivo for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
